3-{[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-({[1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)ETHYL]AMINO}CARBONYL)BICYCLO[221]HEPT-5-ENE-2-CARBOXYLIC ACID is a complex organic compound that features a pyrazole ring, a bicycloheptene structure, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({[1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)ETHYL]AMINO}CARBONYL)BICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the cyclization of appropriate precursors under acidic or basic conditions . The bicycloheptene structure can be introduced through a Diels-Alder reaction, which is a powerful tool for constructing complex ring systems .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
3-({[1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)ETHYL]AMINO}CARBONYL)BICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as esters or amides.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield esters or amides, while reduction can produce alcohols . Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
3-({[1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)ETHYL]AMINO}CARBONYL)BICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-({[1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)ETHYL]AMINO}CARBONYL)BICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID involves its interaction with specific molecular targets. The pyrazole ring can bind to enzymes or receptors, modulating their activity . The bicycloheptene structure provides rigidity, enhancing the compound’s binding affinity and specificity . Pathways involved may include inhibition of specific enzymes or activation of signaling cascades .
Comparison with Similar Compounds
Similar Compounds
Hydrazine-coupled pyrazoles: Known for their diverse pharmacological effects, including antileishmanial and antimalarial activities.
3(5)-Substituted pyrazoles: Versatile scaffolds in organic synthesis and medicinal chemistry.
Imidazole derivatives: Known for their broad range of chemical and biological properties.
Uniqueness
3-({[1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)ETHYL]AMINO}CARBONYL)BICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID is unique due to its combination of a pyrazole ring and a bicycloheptene structure, which imparts distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C16H21N3O3 |
---|---|
Molecular Weight |
303.36 g/mol |
IUPAC Name |
3-[1-(1,3-dimethylpyrazol-4-yl)ethylcarbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid |
InChI |
InChI=1S/C16H21N3O3/c1-8(12-7-19(3)18-9(12)2)17-15(20)13-10-4-5-11(6-10)14(13)16(21)22/h4-5,7-8,10-11,13-14H,6H2,1-3H3,(H,17,20)(H,21,22) |
InChI Key |
CBLNBEGODMNXCP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1C(C)NC(=O)C2C3CC(C2C(=O)O)C=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.